1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one

Catalog No.
S12323226
CAS No.
M.F
C11H11FN4O
M. Wt
234.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one

Product Name

1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-hydrazinylpyrazin-2-one

Molecular Formula

C11H11FN4O

Molecular Weight

234.23 g/mol

InChI

InChI=1S/C11H11FN4O/c12-9-3-1-2-8(6-9)7-16-5-4-14-10(15-13)11(16)17/h1-6H,7,13H2,(H,14,15)

InChI Key

MQUJEPUKUPXRDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CN=C(C2=O)NN

1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one is a chemical compound characterized by its unique structure, which includes a pyrazinone core substituted with a hydrazine group and a fluorobenzyl moiety. This compound is part of a larger class of pyrazine derivatives that have garnered interest in medicinal chemistry due to their potential biological activities, particularly in targeting specific receptors and pathways within the body.

Typical of hydrazine derivatives, including:

  • Hydrazone Formation: The hydrazine group can react with carbonyl compounds to form hydrazones, which can be further modified.
  • Nucleophilic Substitution: The fluorobenzyl group may participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Reduction Reactions: The hydrazine moiety can be reduced to amines under certain conditions, potentially altering the compound's biological activity.

1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one has shown promise in various biological assays:

  • Adenosine A3 Receptor Antagonism: Similar compounds have been reported to act as antagonists at the adenosine A3 receptor, which is implicated in numerous physiological processes, including inflammation and neuroprotection .
  • Anticancer Properties: Some pyrazine derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
  • Neuroprotective Effects: There is evidence suggesting that related compounds may protect neuronal cells from damage, indicating potential use in neurodegenerative diseases.

The synthesis of 1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one typically involves several steps:

  • Formation of the Pyrazinone Core: Starting from 2-amino-3-fluorobenzaldehyde, a condensation reaction with an appropriate hydrazine derivative can yield the pyrazinone structure.
  • Substitution Reactions: The introduction of the 3-fluorobenzyl group can be achieved through nucleophilic substitution or coupling reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting adenosine receptors or other biological pathways.
  • Research Tools: In studies investigating the mechanisms of action of adenosine and its receptors.
  • Therapeutics for Neurodegenerative Diseases: Due to its neuroprotective properties, it may be explored as a treatment option for conditions like Alzheimer's disease.

Interaction studies involving 1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one focus on its binding affinity and functional activity at various receptors, particularly:

  • Adenosine A3 Receptor: Evaluating how this compound modulates receptor activity compared to known antagonists.
  • Enzyme Inhibition Studies: Investigating its potential to inhibit enzymes involved in metabolic pathways relevant to disease states.

Several compounds share structural similarities with 1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one. Here are some notable examples:

Compound NameStructureUnique Features
2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)StructureContains a pyridine ring; potential for different receptor interactions.
(2S,3R,4S)-2-[6-chloro-8-[2-(4-fluorophenyl)ethylamino]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thiolane-Features a thiolane structure; may exhibit distinct pharmacological profiles.
(1R,2S,3S)-3-[8-[2-(4-fluorophenyl)ethylamino]imidazo[1,2-a]pyrazin-3-yl]cyclopentane-Incorporates a cyclopentane ring; offers unique binding characteristics.

These compounds highlight the diversity within the pyrazine and hydrazine derivatives while showcasing how structural modifications can lead to different biological activities and therapeutic potentials.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

234.09168915 g/mol

Monoisotopic Mass

234.09168915 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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